Lercanidipine Impurity A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

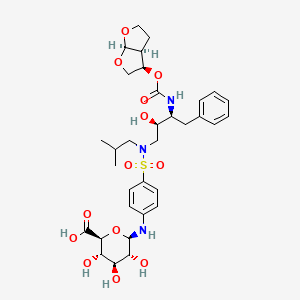

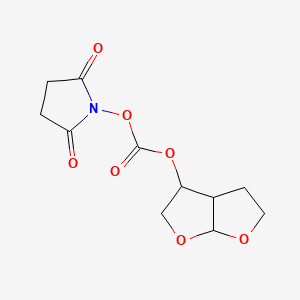

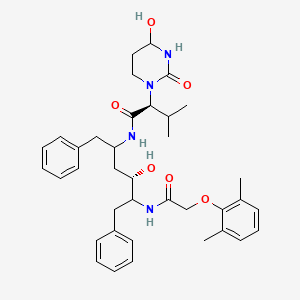

Lercanidipine Impurity A is an impurity of Lercanidipine , a calcium antagonist of the dihydropyridine group . Impurities in Lercanidipine generally originate from synthetic raw materials as well as during transport .

Synthesis Analysis

The synthesis of Lercanidipine and its impurities has been studied . An RP-HPLC method has been developed for the determination of Lercanidipine hydrochloride and its impurities . The method was validated and proved reliable for separation, identification, and simultaneous determination of these substances in the drug and in pharmaceutical dosage forms .Molecular Structure Analysis

The molecular formula of this compound is C19H22N2O6 . The structure can be represented by the SMILES string: O=C(C1=C©NC©=C(C(O)=O)C1C2=CC=CC(N+)=C2)OC©CC .Chemical Reactions Analysis

The chemical reactions involving Lercanidipine and its impurities have been analyzed using liquid chromatographic methods . The acetonitrile content and pH of the mobile phase were factors extracted for analysis .Wissenschaftliche Forschungsanwendungen

Pharmacological Efficacy

Lercanidipine, a vasoselective dihydropyridine calcium channel antagonist, has been studied extensively for its efficacy in the management of hypertension. It is known for its systemic vasodilation effect, achieved by blocking the influx of calcium ions through L-type calcium channels in cell membranes. Its high lipophilicity contributes to a slower onset and longer duration of action compared to other calcium channel antagonists. Interestingly, it may also possess antiatherogenic activity independent of its antihypertensive effects (Bang, Chapman, & Goa, 2003).

Analytical Methodologies

Advanced analytical techniques have been developed for quality control and stability assessment of lercanidipine. For instance, a fast, stability-indicating liquid chromatography method has been validated for determining process impurities and degradation products in lercanidipine hydrochloride tablets. This method offers a shorter run time and improved solution stability, thus facilitating efficient purity control during manufacture and stability studies (Mehta, Singh, & Chikhalia, 2014).

Cellular Mechanisms

Lercanidipine's impact on vascular smooth muscle cell proliferation and neointimal formation has been a subject of research. Its ability to inhibit these processes is linked to the reduction of intracellular reactive oxygen species and inactivation of Ras-ERK1/2 signaling pathways. These findings suggest potential therapeutic relevance in preventing human restenosis (Wu et al., 2009).

Drug Delivery and Formulation

Advancements in drug delivery systems for lercanidipine have been explored. For example, the development of fast dissolving oral films containing lercanidipine HCl nanoparticles in a semicrystalline polymeric matrix has shown promising results. This approach aims to enhance dissolution and permeation, potentially improving bioavailability (Chonkar et al., 2016).

Stability and Compatibility Studies

Research into the stability and compatibility of lercanidipine with various excipients is crucial for effective formulation development. Studies have assessed its stability in solution and solid states and explored the compatibility with oils, surfactants, and cosurfactants, which is vital for the stability of pharmaceutical formulations (Parmar et al., 2012).

Wirkmechanismus

Target of Action

Lercanidipine Impurity A, a metabolite of the drug lercanidipine , primarily targets the L-type calcium channels in the smooth muscle cells of blood vessels . These channels play a crucial role in regulating the influx of calcium into cardiac and smooth muscle cells, which is essential for muscle contraction .

Mode of Action

This compound inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by factors such as polymorphism, particle size, and physiological conditions . It has been suggested that under usual fasted (pH 1.3) and fed (pH 4.9) gastric conditions, the bioavailability of this compound is similar, regardless of the particle size . At high gastric ph in the fasted state (eg, pH 30), the bioavailability can be considerably lower unless the particle size is < 20 μm .

Action Environment

The action of this compound is influenced by environmental factors such as pH and buffer composition . The solubilities of this compound are strongly dependent on the composition and pH of the buffer media . This highlights the importance of investigating the effect of the buffer nature when evaluating the solubility of ionizable substances .

Biochemische Analyse

Biochemical Properties

Lercanidipine Impurity A, like Lercanidipine, may interact with L-type calcium channels in the smooth muscle cells of blood vessels These interactions could potentially influence the biochemical reactions within these cells

Cellular Effects

Given its structural similarity to Lercanidipine, it may influence cell function by affecting calcium influx into cells This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely to share some similarities with Lercanidipine, which works by inhibiting the transmembrane influx of calcium into cardiac and smooth muscle . This action leads to a direct relaxant effect on vascular smooth muscle, thus lowering total peripheral resistance .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Lercanidipine Impurity A involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidine-1-carboxylic acid", "Ethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Acetone", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidine-1-carboxylic acid with ethyl chloroformate in the presence of triethylamine to form ethyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperidine-1-carboxylate.", "Step 2: Reduction of the nitro group of ethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate with tin(II) chloride in the presence of hydrochloric acid to form the corresponding amine.", "Step 3: Coupling of the protected carboxylic acid with the amine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane to form the desired product, Lercanidipine Impurity A.", "Step 4: Deprotection of the ethyl ester group using sodium hydroxide in methanol to obtain the final product in high purity.", "Step 5: Purification of the product by recrystallization from acetone/water mixture." ] } | |

CAS-Nummer |

74936-74-6 |

Molekularformel |

C19H22N2O6 |

Molekulargewicht |

374.4 g/mol |

IUPAC-Name |

5-butan-2-yloxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid |

InChI |

InChI=1S/C19H22N2O6/c1-5-10(2)27-19(24)16-12(4)20-11(3)15(18(22)23)17(16)13-7-6-8-14(9-13)21(25)26/h6-10,17,20H,5H2,1-4H3,(H,22,23) |

InChI-Schlüssel |

SDBFEXFBUQTLEU-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O)C)C |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 1-methylpropyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)

![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)